
1-(Pyrrolidin-3-ylmethyl)piperidine
Overview
Description
1-(Pyrrolidin-3-ylmethyl)piperidine is a heterocyclic organic compound that features both pyrrolidine and piperidine rings These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-3-ylmethyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their subsequent coupling. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-3-ylmethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-(Pyrrolidin-3-ylmethyl)piperidine serves as a building block for more complex molecules. Its structure allows for functionalization, enabling chemists to create a variety of derivatives that can be used in further synthetic pathways.
Application | Description |
---|---|
Building Block | Used in synthesizing complex organic compounds. |
Functionalization | Can be modified to introduce various substituents. |
Biology
The compound is being investigated for its potential as a ligand in biochemical assays. It may interact with various receptors, influencing biological pathways relevant to drug discovery.
- Case Study : Research indicates that derivatives of this compound exhibit selective binding to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Biological Application | Potential Impact |
---|---|
Ligand in assays | Affects receptor activity and signaling pathways. |
Neurological research | Investigated for therapeutic effects in drug development. |
Medicine
In medicinal chemistry, the compound is explored for its therapeutic properties , particularly in developing drugs targeting central nervous system disorders such as depression and anxiety.
- Case Study : A study highlighted the efficacy of modified piperidine compounds in preclinical models of anxiety, demonstrating their potential as anxiolytics.
Medical Application | Description |
---|---|
Drug Development | Explored for treatment of CNS disorders. |
Anxiolytic Potential | Shows promise in reducing anxiety symptoms in models. |
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Pyrrolidin-3-ylmethyl)piperidine include other heterocyclic compounds with pyrrolidine and piperidine rings, such as:
- Pyrrolidine
- Piperidine
- Pyridine
Uniqueness
This compound is unique due to its specific combination of pyrrolidine and piperidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(Pyrrolidin-3-ylmethyl)piperidine is a compound that combines a piperidine ring with a pyrrolidine moiety, presenting potential biological activities that merit investigation. This article explores its biological activity, synthesis, mechanisms of action, and applicable case studies.
Chemical Structure and Properties
This compound features a unique structure that allows it to interact with various biological targets. The presence of both piperidine and pyrrolidine rings contributes to its distinctive physicochemical properties, which can influence its biological effects.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrrolidine-based reactants. The synthetic pathway may include steps such as nucleophilic substitution and functional group modifications to optimize yield and purity.
This compound has been shown to modulate various biological targets, influencing neurotransmitter systems and potentially acting as a ligand for specific receptors. Its mechanism of action may involve:
- Agonistic or antagonistic effects on neurotransmitter receptors.
- Inhibition or activation of enzymatic pathways associated with neurological functions.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Neuroprotective properties : It may protect neuronal cells from damage in various models of neurodegeneration.
- Antimicrobial activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound could reduce apoptosis in neuronal cell cultures exposed to oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
- Antimicrobial Activity : In vitro evaluations showed that this compound exhibited inhibitory effects against drug-resistant strains of bacteria, highlighting its potential in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-6-12(7-3-1)9-10-4-5-11-8-10/h10-11H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYBZCIHVSELR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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